molecular formula C27H52O4 B14648383 Heptane-1,7-diyl didecanoate CAS No. 42236-09-9

Heptane-1,7-diyl didecanoate

Cat. No.: B14648383
CAS No.: 42236-09-9
M. Wt: 440.7 g/mol
InChI Key: QMFBUVOXEZHEFR-UHFFFAOYSA-N
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Description

Heptane-1,7-diyl didecanoate is an organic compound characterized by its unique structure, which includes a heptane backbone with two decanoate ester groups attached at the first and seventh positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptane-1,7-diyl didecanoate typically involves the esterification of heptane-1,7-diol with decanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the diol to the diester. The reaction mixture is then purified by distillation or recrystallization to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Heptane-1,7-diyl didecanoate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to form alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.

Major Products Formed

    Oxidation: Decanoic acid and heptane-1,7-dicarboxylic acid.

    Reduction: Heptane-1,7-diol and decanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Heptane-1,7-diyl didecanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized as a plasticizer in polymer production and as a lubricant in various industrial processes.

Mechanism of Action

The mechanism of action of heptane-1,7-diyl didecanoate depends on its specific application. In biological systems, it may interact with cell membranes due to its lipophilic nature, potentially disrupting membrane integrity and leading to antimicrobial effects. In drug delivery, it may enhance the solubility and bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

Similar Compounds

    Heptane-1,7-diyl diformate: Similar structure but with formate ester groups instead of decanoate.

    Heptane-1,7-diyl diacetate: Similar structure but with acetate ester groups instead of decanoate.

    Heptane-1,7-diyl dibutyrate: Similar structure but with butyrate ester groups instead of decanoate.

Uniqueness

Heptane-1,7-diyl didecanoate is unique due to its longer ester chains, which impart distinct physical and chemical properties. These longer chains can enhance the compound’s lipophilicity, making it more suitable for applications requiring hydrophobic interactions, such as in drug delivery and as a plasticizer.

Properties

CAS No.

42236-09-9

Molecular Formula

C27H52O4

Molecular Weight

440.7 g/mol

IUPAC Name

7-decanoyloxyheptyl decanoate

InChI

InChI=1S/C27H52O4/c1-3-5-7-9-11-14-18-22-26(28)30-24-20-16-13-17-21-25-31-27(29)23-19-15-12-10-8-6-4-2/h3-25H2,1-2H3

InChI Key

QMFBUVOXEZHEFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCCCCCCCOC(=O)CCCCCCCCC

Origin of Product

United States

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